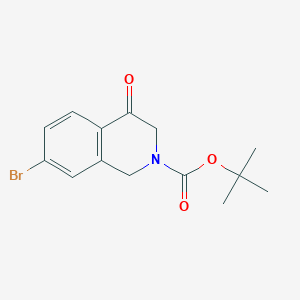

Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate

CAS No.:

Cat. No.: VC13819547

Molecular Formula: C14H16BrNO3

Molecular Weight: 326.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16BrNO3 |

|---|---|

| Molecular Weight | 326.19 g/mol |

| IUPAC Name | tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9-6-10(15)4-5-11(9)12(17)8-16/h4-6H,7-8H2,1-3H3 |

| Standard InChI Key | KLQGZAIORNIWPM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Br)C(=O)C1 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Br)C(=O)C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a partially saturated isoquinoline core fused with a six-membered ring. The Boc group at the 2-position provides steric protection for the amine functionality, while the bromine atom at the 7-position introduces electrophilic reactivity. The ketone at the 4-position contributes to hydrogen-bonding interactions, influencing solubility and crystallinity .

Table 1: Key Molecular Properties

Spectroscopic Characterization

Infrared (IR) spectroscopy of related Boc-protected isoquinolines reveals characteristic absorption bands:

-

N-H Stretch: 3300–3500 cm⁻¹ (secondary amine, absent due to Boc protection) .

Nuclear Magnetic Resonance (NMR) data for analogous compounds indicate: -

¹H NMR: δ 1.50 ppm (tert-butyl), δ 3.65–4.58 ppm (methylene protons adjacent to nitrogen), δ 7.10–7.19 ppm (aromatic protons) .

-

¹³C NMR: δ 28–30 ppm (tert-butyl carbons), δ 155–160 ppm (carbonyl carbons) .

Synthesis and Reactivity

Reactivity Profile

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ketone participates in nucleophilic additions or reductions. The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for further functionalization .

Table 2: Common Reactions and Applications

| Reaction Type | Reagents/Conditions | Application Example |

|---|---|---|

| Boc Deprotection | HCl/dioxane, 0°C to RT | Amine intermediate synthesis |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl formation |

| Ketone Reduction | NaBH₄, MeOH | Alcohol derivative synthesis |

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound’s structure aligns with scaffolds found in kinase inhibitors and antipsychotics. For example, tetrahydroisoquinoline derivatives are prevalent in:

-

Anticancer Agents: Targeting topoisomerase or tubulin polymerization .

-

Central Nervous System (CNS) Drugs: Modulating dopamine or serotonin receptors .

Case Study: Analogous Compounds

The closely related tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 171049-41-5) demonstrates anti-inflammatory activity in preclinical models, suggesting potential for brominated variants in similar applications .

| Supplier | Location | Purity Grade |

|---|---|---|

| Suzhou ARTK Medchem Co., Ltd. | China | >98% |

| Birdo (Shanghai) Medical Technology | China | >97% |

| PharmaBlock Sciences (Nanjing) | China | >99% |

Pricing ranges from $50–$200 per gram, depending on quantity and purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume